Structural Elucidation and Physicochemical Profiling
Structural Elucidation and Physicochemical Profiling
Title: Spinosyn D: Structural Elucidation, Biosynthetic Mechanisms, and Analytical Methodologies
Executive Summary Spinosyn D is a highly complex, polyketide-derived macrolide that serves as a critical active pharmaceutical and agricultural ingredient. This whitepaper provides an in-depth technical analysis of Spinosyn D, bridging its fundamental physicochemical properties with the enzymatic causality of its biosynthesis. Furthermore, it establishes a self-validating, step-by-step analytical protocol for its quantification using LC-MS/MS, designed specifically for researchers and drug development professionals requiring high-fidelity data in complex matrices.
Spinosyn D is produced by the aerobic fermentation of the actinomycete Saccharopolyspora spinosa ()[1]. It constitutes one of the two primary active ingredients in the commercial bioinsecticide Spinosad (alongside Spinosyn A) ()[2].
The molecular architecture of Spinosyn D is defined by a 22-membered macrolactone ring fused to a unique perhydro-as-indacene core scaffold[1]. The chemical differentiation of Spinosyn D from Spinosyn A lies in an additional methyl group attached to the tetracyclic skeleton ()[3]. Furthermore, the aglycone is functionalized via glycosidic linkages to two distinct deoxysugars: a tri-O-methylrhamnose moiety at C-9 and a D-forosamine moiety at C-17[1][4]. The presence of the basic dimethylamino group on the forosamine sugar imparts a weakly basic character to the molecule, which dictates its chromatographic behavior and mass spectrometric ionization efficiency[2].
Table 1: Physicochemical Properties of Spinosyn D
| Property | Value |
| Molecular Formula | C42H67NO10[3] |
| Molecular Weight | 746.0 g/mol [3] |
| Exact Mass | 745.4765 Da[3] |
| IUPAC Name | (1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione[3] |
| Appearance | White to light-gray crystalline solid[5] |
| Solubility | Soluble in methanol, acetonitrile, and dichloromethane[6] |
Biosynthetic Assembly and Enzymatic Causality
The biosynthesis of Spinosyn D is a marvel of enzymatic precision, governed by the spn biosynthetic gene cluster[1]. Understanding the causality behind this pathway is essential for bioengineering efforts aimed at yield optimization or the generation of novel spinosoid derivatives.
The process initiates with a Type I Polyketide Synthase (PKS) system. Propionyl-CoA serves as the starter unit, which is sequentially extended by malonyl-CoA and methylmalonyl-CoA units to form a linear polyketide chain[7]. Upon release by a thioesterase domain, the chain cyclizes into a 22-membered macrolactone[7].
The most mechanistically intriguing step is the formation of the perhydro-as-indacene core, which requires the formation of three intramolecular carbon-carbon bonds. Experimental evidence points to SpnJ , a flavin-dependent oxidase, which catalyzes the oxidation of the 15-OH group of the macrolactone[1]. This specific oxidation is the causal trigger for a complex intramolecular [4+2] cycloaddition (Diels-Alder type) and subsequent cross-bridging reactions to forge the tricyclic nucleus[1].
Finally, post-PKS tailoring involves glycosylation. The attachment of D-forosamine is mediated by a cascade of enzymes (SpnO, SpnN, SpnQ, SpnR, SpnS) that convert TDP-4-keto-6-deoxy-D-glucose into TDP-D-forosamine, which is then transferred to the C-17 hydroxyl group ()[4].
Biosynthetic pathway of Spinosyn D highlighting PKS assembly and SpnJ-mediated cycloaddition.
Analytical Methodologies: LC-MS/MS Quantification Protocol
Due to its high molecular weight (746.0 g/mol ) and the complex matrix environments it is often found in (e.g., agricultural crops, soil, biological fluids), the quantification of Spinosyn D requires highly selective techniques. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the industry standard ()[2][8].
Causality in Method Design:
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Extraction: An acetonitrile/water mixture is utilized to efficiently partition the lipophilic macrolide from aqueous biological matrices, disrupting protein binding[2].
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Clean-up (SPE): Solid Phase Extraction (SPE) using a C18 or graphitized carbon column is mandatory. Matrix interferents (like lipids and chlorophylls) cause severe ion suppression in the MS source. SPE selectively retains the analyte while washing away these polar and highly non-polar interferences[2][9].
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Ionization: Positive Electrospray Ionization (ESI+) is selected because the dimethylamino group on the forosamine sugar readily accepts a proton in the presence of an acidic mobile phase (formic acid), yielding an abundant [M+H]+ precursor ion at m/z 746.5[8][10].
Table 2: Optimized LC-MS/MS Parameters for Spinosyn D[2][8]
| Parameter | Specification |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]+ | m/z 746.5 |
| Product Ions (MRM) | m/z 142.1 (quantifier), m/z 98.1 (qualifier) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 3.5 µm) |
| Flow Rate | 0.3 mL/min |
Step-by-Step Self-Validating Protocol:
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Sample Preparation & Extraction:
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Homogenize 10.0 g of the sample matrix.
-
Add 20 mL of an acetonitrile/water solution (80:20, v/v) and vortex for 5 minutes.
-
Validation Checkpoint: Spike a duplicate sample with a known concentration of isotopically labeled Spinosyn D (internal standard) to continuously monitor extraction recovery and matrix effects.
-
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the cartridge at a steady dropwise rate.
-
Wash with 5 mL of water/methanol (90:10, v/v) to elute polar interferences.
-
Elute Spinosyn D with 5 mL of pure acetonitrile.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (50% A / 50% B).
-
Inject 5 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification & Validation:
-
Construct a matrix-matched calibration curve using external standards ranging from 0.005 to 0.5 µg/mL.
-
Ensure the coefficient of determination (R²) is ≥ 0.995.
-
Calculate the concentration of Spinosyn D based on the peak area ratio of the analyte to the internal standard.
-
Self-validating LC-MS/MS workflow for the extraction and quantification of Spinosyn D.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 183094, Spinosyn D". PubChem. Available at:[Link]
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Kim, H. J., et al. "The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of the Cross-Bridging Precursor and Identification of the Function of SpnJ". Journal of the American Chemical Society (via PMC). Available at:[Link]
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Zhao, Z., et al. "In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa". Journal of the American Chemical Society. Available at:[Link]
-
Yeh, L. T., et al. "Determination of Spinosad and Its Metabolites in Food and Environmental Matrices. 2. Liquid Chromatography−Mass Spectrometry". Journal of Agricultural and Food Chemistry. Available at:[Link]
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